molecular formula C7H9N3O3 B8364889 3-ethylamino-4-nitropyridine N-oxide CAS No. 14043-25-5

3-ethylamino-4-nitropyridine N-oxide

Cat. No.: B8364889
CAS No.: 14043-25-5
M. Wt: 183.16 g/mol
InChI Key: WDYLGMDYSBPKMV-UHFFFAOYSA-N
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Description

3-Ethylamino-4-nitropyridine N-oxide is a heterocyclic compound featuring a pyridine ring substituted with an ethylamino group (-NHCH₂CH₃) at the 3-position, a nitro group (-NO₂) at the 4-position, and an N-oxide functional group. N-Oxide derivatives are widely studied for their roles in drug metabolism, synthetic chemistry, and material science due to their electronic and steric effects .

Properties

CAS No.

14043-25-5

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

N-ethyl-4-nitro-1-oxidopyridin-1-ium-3-amine

InChI

InChI=1S/C7H9N3O3/c1-2-8-6-5-9(11)4-3-7(6)10(12)13/h3-5,8H,2H2,1H3

InChI Key

WDYLGMDYSBPKMV-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-ethylamino-4-nitropyridine N-oxide with structurally related N-oxide compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Properties
4-Nitropyridine N-oxide C₅H₄N₂O₃ 140.1 -NO₂ (4-position) Laboratory reagent, precursor for synthesis
3-Methyl-4-nitropyridine N-oxide C₆H₆N₂O₃ 154.13 -NO₂ (4), -CH₃ (3) Intermediate in organic synthesis
4-Hydroxy-3-nitropyridine N-oxide C₅H₄N₂O₄ 156.1 -NO₂ (3), -OH (4) Potential pharmaceutical intermediate
3-Chloro-4-nitropyridine N-oxide C₅H₃ClN₂O₃ 178.55* -NO₂ (4), -Cl (3) Synthetic precursor for polyimides
Sorafenib N-oxide C₂₁H₁₆ClF₃N₄O₄ 480.82 -CF₃, -Cl, aryl groups Pharmacologically active metabolite of Sorafenib
Lenvatinib N-Oxide C₂₁H₁₉ClN₄O₅ 442.85 -Cl, -OCH₃, carbamoyl groups Reference standard in drug quality control

*Calculated based on formula.

Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (EWG): The nitro (-NO₂) group in all compounds enhances electrophilicity, facilitating nucleophilic substitution or reduction reactions. For example, 4-nitropyridine N-oxide is used as a precursor in synthesizing polyimide monomers . Amino vs. Chloro Groups: The ethylamino group in this compound likely increases basicity and solubility compared to the chloro substituent in 3-chloro-4-nitropyridine N-oxide, which may enhance lipophilicity . Hydroxy Groups: 4-Hydroxy-3-nitropyridine N-oxide’s -OH group could enable hydrogen bonding, improving solubility but reducing membrane permeability compared to ethylamino analogs .

Pharmacological and Metabolic Profiles

N-Oxide derivatives are critical in drug metabolism, often serving as active metabolites. For example:

  • Sorafenib N-Oxide: Exhibits comparable brain penetration (Kp = 0.025–0.027) to its parent drug, Sorafenib, but with higher plasma AUC (3.74 µg·h/mL vs. 32.1 µg·h/mL for Sorafenib).
  • Lenvatinib N-Oxide : As a reference standard, its structural complexity (cyclopropylureido and carbamoyl groups) highlights the role of N-oxides in maintaining drug efficacy and stability .

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